5-Methyl-1-((6-methylpyridin-2-yl)methyl)-1h-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1-((6-methylpyridin-2-yl)methyl)-1h-pyrazol-4-amine is a heterocyclic compound that features both pyrazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-((6-methylpyridin-2-yl)methyl)-1h-pyrazol-4-amine typically involves the reaction of 6-methyl-2-pyridinemethanol with 5-methyl-1H-pyrazol-4-amine under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-((6-methylpyridin-2-yl)methyl)-1h-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methyl-1-((6-methylpyridin-2-yl)methyl)-1h-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Methyl-1-((6-methylpyridin-2-yl)methyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-pyrazole: Similar structure but lacks the pyridine ring.
2-Methyl-1H-pyrazole: Similar pyrazole ring but different substitution pattern.
6-Methyl-2-pyridinemethanol: Contains the pyridine ring but lacks the pyrazole moiety.
Uniqueness
5-Methyl-1-((6-methylpyridin-2-yl)methyl)-1h-pyrazol-4-amine is unique due to the presence of both pyrazole and pyridine rings, which confer distinct chemical and biological properties. This dual-ring system allows for versatile interactions in various chemical reactions and biological systems, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H14N4 |
---|---|
Molecular Weight |
202.26 g/mol |
IUPAC Name |
5-methyl-1-[(6-methylpyridin-2-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C11H14N4/c1-8-4-3-5-10(14-8)7-15-9(2)11(12)6-13-15/h3-6H,7,12H2,1-2H3 |
InChI Key |
QKAUELJECPGZDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)CN2C(=C(C=N2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.